molecular formula C13H21NO2 B14702947 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester CAS No. 21328-43-8

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester

Cat. No.: B14702947
CAS No.: 21328-43-8
M. Wt: 223.31 g/mol
InChI Key: WOTNGJLXMOTXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.315 . This compound is known for its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a pyrrolidinyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester typically involves the reaction of 1-cyclohexene-1-carboxylic acid with pyrrolidine and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and a pyrrolidinyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

21328-43-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 2-pyrrolidin-1-ylcyclohexene-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h2-10H2,1H3

InChI Key

WOTNGJLXMOTXMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.